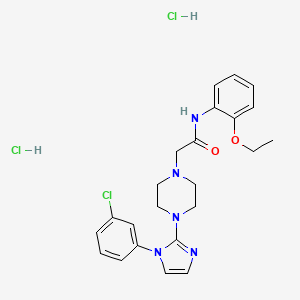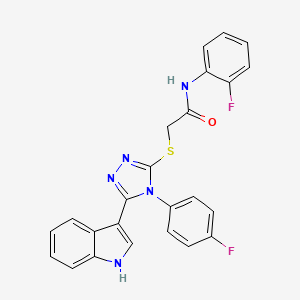
(2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid” is a chemical compound. It has a molecular weight of 259.65 . The IUPAC name for this compound is "(2R,3R)-4-((2-chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C10H10ClNO5/c11-5-3-1-2-4-6(5)12-9(15)7(13)8(14)10(16)17/h1-4,7-8,13-14H,(H,12,15)(H,16,17)/t7-,8-/m1/s1" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 199.63 g/mol . The InChI code for this compound is "1S/C9H10ClNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3/t8-/m1/s1" .作用機序
The mechanism of action of riluzole is not fully understood, but it is believed to involve the inhibition of glutamate release and the modulation of ion channels. Glutamate is a neurotransmitter that plays a key role in neuronal signaling, and excessive glutamate release has been implicated in a variety of neurological disorders. Riluzole is believed to inhibit glutamate release by blocking voltage-dependent sodium channels, which are involved in the release of glutamate from presynaptic neurons.
Biochemical and Physiological Effects:
Riluzole has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channels, the inhibition of glutamate release, and the promotion of neurotrophic factor expression. Riluzole has also been shown to have antioxidant properties, which may help to protect neurons from oxidative stress.
実験室実験の利点と制限
One advantage of using riluzole in lab experiments is that it has been extensively studied and is well-characterized in terms of its chemical and biological properties. However, one limitation of using riluzole is that it can be difficult to obtain in large quantities, which may limit its use in certain types of experiments.
将来の方向性
There are several potential future directions for research involving riluzole. One area of interest is the development of new drugs that target glutamate signaling pathways, which may have applications in the treatment of a variety of neurological and psychiatric disorders. Another area of interest is the investigation of riluzole's potential as a neuroprotective agent, which may have applications in the treatment of traumatic brain injury and stroke. Finally, there is interest in investigating the potential of riluzole as an anticancer agent, particularly in the context of metastatic disease.
合成法
The synthesis of riluzole involves several steps, including the reaction of 2-amino-6-chlorobenzonitrile with diethyl malonate to form a pyrrole intermediate. This intermediate is then treated with sodium methoxide to yield the final product, (2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid.
科学的研究の応用
Riluzole has been studied for its potential applications in a variety of scientific research areas, including neurology, psychiatry, and oncology. In neurology, riluzole has been investigated for its potential to treat neurodegenerative diseases such as ALS and Alzheimer's disease. In psychiatry, riluzole has been studied for its potential to treat depression, anxiety, and obsessive-compulsive disorder. In oncology, riluzole has been investigated for its potential to inhibit tumor growth and metastasis.
Safety and Hazards
特性
IUPAC Name |
(2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-14-10(15)6-8(12(16)17)11(14)7-4-2-3-5-9(7)13/h2-5,8,11H,6H2,1H3,(H,16,17)/t8-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFFONCYPVDQLZ-KCJUWKMLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

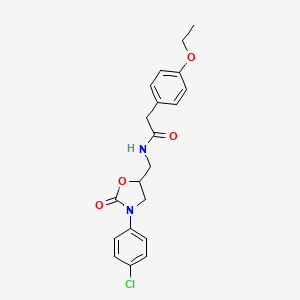

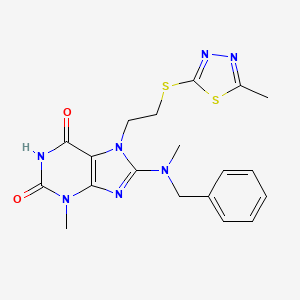
![2-(4-chlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2582483.png)
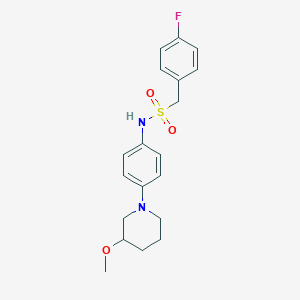

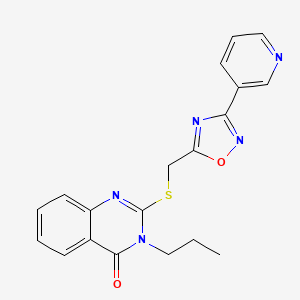
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2582488.png)
![1,7-dimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2582489.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2582492.png)
